molecular formula C22H19ClN2O4 B3598512 N,N'-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide)

N,N'-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide)

Cat. No.: B3598512
M. Wt: 410.8 g/mol
InChI Key: POBUKUSWBPBMIF-UHFFFAOYSA-N
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Description

N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) is a synthetic organic compound characterized by the presence of two phenoxyacetamide groups attached to a 4-chlorobenzene-1,2-diyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) typically involves the reaction of 4-chlorobenzene-1,2-diamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzene-1,2-diamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization or industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxyacetamide groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide): Similar structure but with sulfonamide groups instead of phenoxyacetamide groups.

    N,N’-(ethane-1,2-diyl)bis(benzamides): Similar structure but with benzamide groups instead of phenoxyacetamide groups.

Uniqueness

N,N’-(4-chlorobenzene-1,2-diyl)bis(2-phenoxyacetamide) is unique due to the presence of phenoxyacetamide groups, which confer specific chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-2-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-16-11-12-19(24-21(26)14-28-17-7-3-1-4-8-17)20(13-16)25-22(27)15-29-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBUKUSWBPBMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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